molecular formula C13H8Cl2O B13990686 2,4-Dichloro-1-prop-2-ynoxynaphthalene CAS No. 17727-36-5

2,4-Dichloro-1-prop-2-ynoxynaphthalene

Cat. No.: B13990686
CAS No.: 17727-36-5
M. Wt: 251.10 g/mol
InChI Key: OKZBZIALAKCGTJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-prop-2-ynoxynaphthalene is a halogenated naphthalene derivative featuring a propargyloxy group (-O-CH₂-C≡CH) at the 1-position and chlorine substituents at the 2- and 4-positions of the naphthalene ring. Its molecular formula is C₁₃H₈Cl₂O, with a molar mass of 263.11 g/mol. The compound is synthesized through sequential reactions:

Oxyanion formation: A naphthol derivative (e.g., 1-naphthol) reacts with a base (e.g., K₂CO₃) to generate an oxyanion .

Propargylation: The oxyanion undergoes nucleophilic substitution with propargyl bromide to install the propargyloxy group .

Chlorination: Electrophilic chlorination introduces Cl atoms at positions 2 and 4, likely via Friedel-Crafts or directed ortho-metallation strategies (inferred from analogous syntheses).

This compound’s structural features—electron-withdrawing Cl substituents and a terminal alkyne—impart unique reactivity, making it relevant in materials science and pharmaceutical intermediates.

Properties

CAS No.

17727-36-5

Molecular Formula

C13H8Cl2O

Molecular Weight

251.10 g/mol

IUPAC Name

2,4-dichloro-1-prop-2-ynoxynaphthalene

InChI

InChI=1S/C13H8Cl2O/c1-2-7-16-13-10-6-4-3-5-9(10)11(14)8-12(13)15/h1,3-6,8H,7H2

InChI Key

OKZBZIALAKCGTJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C2=CC=CC=C21)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves several steps. One common method includes the reaction of 2,4-dichloronaphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-1-prop-2-ynoxynaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-1-prop-2-ynoxynaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves its interaction with specific molecular targets. The prop-2-ynoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The Cl and propargyloxy groups in the target compound enhance electrophilicity compared to methyl or fluorine derivatives, favoring reactions like Sonogashira coupling .
  • Steric Hindrance : The propargyloxy group introduces less steric bulk than biphenyl substituents (e.g., in C₂₂H₁₅Cl), enabling easier functionalization .

Toxicity and Environmental Impact

  • Target Compound : Halogenated naphthalenes are generally persistent in the environment. Chlorine substituents may increase toxicity compared to methyl or fluorine analogs, though specific data are lacking (inferred from methylnaphthalene toxicology) .
  • 1-Methylnaphthalene : Classified as a low-toxicity irritant (LD₅₀ > 2,000 mg/kg in rats) but exhibits environmental persistence .

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